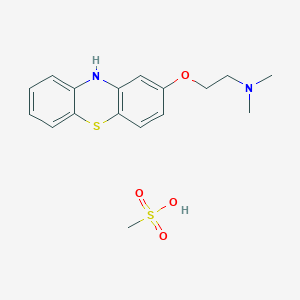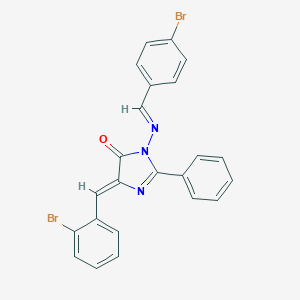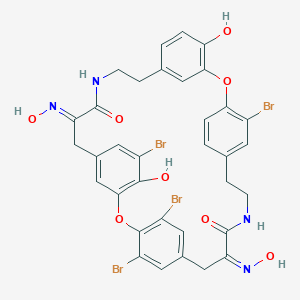![molecular formula C19H22N2O4 B236915 N-[5-methoxy-2-(4-morpholinyl)phenyl]-2-phenoxyacetamide](/img/structure/B236915.png)
N-[5-methoxy-2-(4-morpholinyl)phenyl]-2-phenoxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-methoxy-2-(4-morpholinyl)phenyl]-2-phenoxyacetamide, also known as MORPHO, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. It belongs to the class of phenylacetamide derivatives and has been found to exhibit promising pharmacological properties.
Wirkmechanismus
N-[5-methoxy-2-(4-morpholinyl)phenyl]-2-phenoxyacetamide exerts its pharmacological effects through the modulation of various cellular pathways. It has been found to inhibit the activity of cyclooxygenase enzymes, thereby reducing inflammation. It also acts on the opioid receptors in the brain, leading to analgesia. Additionally, it has been shown to induce apoptosis in cancer cells, leading to tumor growth inhibition.
Biochemical and Physiological Effects:
N-[5-methoxy-2-(4-morpholinyl)phenyl]-2-phenoxyacetamide has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It also reduces the levels of prostaglandins, which are involved in the inflammatory response. N-[5-methoxy-2-(4-morpholinyl)phenyl]-2-phenoxyacetamide has been found to increase the levels of dopamine and serotonin in the brain, leading to improved mood and reduced anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
N-[5-methoxy-2-(4-morpholinyl)phenyl]-2-phenoxyacetamide has several advantages for use in lab experiments. It is a synthetic compound, which means it can be easily synthesized in large quantities. It has a high degree of purity, which ensures reproducibility of results. However, N-[5-methoxy-2-(4-morpholinyl)phenyl]-2-phenoxyacetamide has some limitations, such as its limited solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on N-[5-methoxy-2-(4-morpholinyl)phenyl]-2-phenoxyacetamide. One area of interest is its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another area of interest is its potential use in psychiatric disorders, such as depression and anxiety. Additionally, further research is needed to understand the mechanisms of action of N-[5-methoxy-2-(4-morpholinyl)phenyl]-2-phenoxyacetamide and to optimize its pharmacological properties.
Conclusion:
In conclusion, N-[5-methoxy-2-(4-morpholinyl)phenyl]-2-phenoxyacetamide is a synthetic compound that has shown promising pharmacological properties. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties, and has potential therapeutic applications in various medical conditions. Further research is needed to fully understand its mechanisms of action and to optimize its pharmacological properties.
Synthesemethoden
N-[5-methoxy-2-(4-morpholinyl)phenyl]-2-phenoxyacetamide can be synthesized through a multi-step process involving the reaction of 5-methoxy-2-nitroaniline with 4-morpholinecarboxylic acid, followed by reduction and subsequent reaction with phenoxyacetyl chloride. The final product is obtained through purification and isolation procedures.
Wissenschaftliche Forschungsanwendungen
N-[5-methoxy-2-(4-morpholinyl)phenyl]-2-phenoxyacetamide has been studied extensively for its potential use in treating various medical conditions. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties. It has also been shown to have potential in treating neurodegenerative diseases and psychiatric disorders.
Eigenschaften
Produktname |
N-[5-methoxy-2-(4-morpholinyl)phenyl]-2-phenoxyacetamide |
|---|---|
Molekularformel |
C19H22N2O4 |
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
N-(5-methoxy-2-morpholin-4-ylphenyl)-2-phenoxyacetamide |
InChI |
InChI=1S/C19H22N2O4/c1-23-16-7-8-18(21-9-11-24-12-10-21)17(13-16)20-19(22)14-25-15-5-3-2-4-6-15/h2-8,13H,9-12,14H2,1H3,(H,20,22) |
InChI-Schlüssel |
UJLGFKPZCXBRAK-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)N2CCOCC2)NC(=O)COC3=CC=CC=C3 |
Kanonische SMILES |
COC1=CC(=C(C=C1)N2CCOCC2)NC(=O)COC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-tert-butylphenoxy)-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B236832.png)
![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3,5-dimethoxybenzamide](/img/structure/B236856.png)
![N-{4-[4-(Furan-2-carbonyl)-piperazin-1-yl]-phenyl}-2-o-tolyloxy-acetamide](/img/structure/B236858.png)
![3,5-dichloro-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-methoxybenzamide](/img/structure/B236863.png)





![N-{3-[(2,5-dichlorobenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B236888.png)
![N-[4-methyl-3-(pentanoylamino)phenyl]-2-furamide](/img/structure/B236892.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}butanamide](/img/structure/B236897.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3-isopropoxybenzamide](/img/structure/B236903.png)
